molecular formula C21H30O3 B1196539 11alpha,12alpha-Epoxy-5beta-pregnane-3,20-dione CAS No. 2111-07-1

11alpha,12alpha-Epoxy-5beta-pregnane-3,20-dione

Cat. No. B1196539
CAS RN: 2111-07-1
M. Wt: 330.5 g/mol
InChI Key: ZUTUSHGUIOPVJS-UICWUCEBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

11alpha,12alpha-Epoxy-5beta-pregnane-3,20-dione is a 3-oxo-5beta-steroid.

Scientific Research Applications

Metabolism and Hormonal Research

Research on 11alpha,12alpha-Epoxy-5beta-pregnane-3,20-dione contributes significantly to understanding the metabolism of hormones. For instance, a study explored the metabolism of 18-OH-11-deoxycorticosterone, a mineralocorticoid hormone associated with hypertension, and its transformation into various pregnane derivatives including 11alpha,12alpha-epoxy-5beta-pregnane-3,20-dione (Bournot, Prost, & Maume, 1975). This research helps in understanding the hormonal pathways and their implications in conditions like hypertension.

Behavioral Neuroscience

In behavioral neuroscience, neuroactive steroids like 11alpha,12alpha-Epoxy-5beta-pregnane-3,20-dione have been found to affect anxiety-related behavior in rodents. A study demonstrated that certain A-ring-reduced metabolites of deoxycorticosterone and progesterone, which are likely to include 11alpha,12alpha-epoxy-5beta-pregnane-3,20-dione, could reduce anxiety-related behavior (Rodgers & Johnson, 1998). Such findings are crucial for developing new treatments for anxiety disorders.

Veterinary Endocrinology

In veterinary science, particularly in equine endocrinology, the role of various pregnane derivatives including 11alpha,12alpha-Epoxy-5beta-pregnane-3,20-dione has been studied. Research on pregnant mares indicated the presence and variation of this steroid throughout gestation, which helps in understanding reproductive physiology in horses (Atkins, Harms, Sorensen, & Fleeger, 1976).

Biochemical Analysis Techniques

Advancements in biochemical analysis techniques have been supported by studying steroids like 11alpha,12alpha-Epoxy-5beta-pregnane-3,20-dione. For instance, the synthesis and characterization of various pregnane derivatives, including 11alpha,12alpha-epoxy-5beta-pregnane-3,20-dione, have been instrumental in refining methods like gas chromatography-mass spectrometry (Derks & Drayer, 1978). These techniques are crucial for the accurate measurement and identification of hormones and metabolites in biological research.

Plant Cell Metabolism

Research involving the biotransformation of steroids by plant cell cultures, including the conversion of progesterone to various pregnanes like 11alpha,12alpha-epoxy-5beta-pregnane-3,20-dione, offers insights into the metabolic capabilities of plants (Yagen, Gallili, & Mateles, 1978). This research is beneficial for understanding plant biochemistry and for potential applications in biotechnology.

Hematology and Steroid Metabolism

A study on erythropoiesis in mice examined the role of various steroid metabolites including 11alpha,12alpha-epoxy-5beta-pregnane-3,20-dione. This research contributes to the understanding of how steroids influence red blood cell production, which is relevant in conditions like anemia and polycythemia (Fisher et al., 1977).

Endocrine Disorders

The study of 11alpha,12alpha-Epoxy-5beta-pregnane-3,20-dione also plays a role in understanding endocrine disorders. For instance, a new marker for early diagnosis of 21-hydroxylase deficiency, a congenital adrenal hyperplasia, was identified through the study of this and similar steroids (Christakoudi, Cowan, & Taylor, 2010).

properties

CAS RN

2111-07-1

Product Name

11alpha,12alpha-Epoxy-5beta-pregnane-3,20-dione

Molecular Formula

C21H30O3

Molecular Weight

330.5 g/mol

IUPAC Name

(1S,2S,4R,5S,6S,9S,10S,13R,18S)-6-acetyl-5,18-dimethyl-3-oxapentacyclo[8.8.0.02,4.05,9.013,18]octadecan-15-one

InChI

InChI=1S/C21H30O3/c1-11(22)15-6-7-16-14-5-4-12-10-13(23)8-9-20(12,2)17(14)18-19(24-18)21(15,16)3/h12,14-19H,4-10H2,1-3H3/t12-,14+,15-,16+,17-,18+,19+,20+,21-/m1/s1

InChI Key

ZUTUSHGUIOPVJS-UICWUCEBSA-N

Isomeric SMILES

CC(=O)[C@H]1CC[C@@H]2[C@@]1([C@@H]3[C@@H](O3)[C@H]4[C@H]2CC[C@H]5[C@@]4(CCC(=O)C5)C)C

SMILES

CC(=O)C1CCC2C1(C3C(O3)C4C2CCC5C4(CCC(=O)C5)C)C

Canonical SMILES

CC(=O)C1CCC2C1(C3C(O3)C4C2CCC5C4(CCC(=O)C5)C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
11alpha,12alpha-Epoxy-5beta-pregnane-3,20-dione
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Reactant of Route 6
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